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molecular formula C17H20N2OS B2754075 4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide CAS No. 151897-95-9

4-methyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)-1,3-thiazole-5-carboxamide

Cat. No. B2754075
M. Wt: 300.42
InChI Key: ZIXRWTTVYMUKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04956375

Procedure details

A mixture of 1.7 g (10.3 mmols) of 4-methyl-5-thiazole carboxylic acid and 10 ml of thionyl chloride was refluxed for 1 hour. The reaction solution was distilled under reduced pressure to remove excess thionyl chloride. The residue was dissolved in 10 ml of ethyl acetate. The solution was added to 10 ml of an ethyl acetate solution of 1.8 g (10.3 mmols) of 4-amino-1,1,3-trimethylindane and 4 ml of triethylamine, and the resultant solution was stirred at room temperature for 3 hours. The solution was washed sequentially with water, aqueous sodium hydrogen carbonate solution, water, and saturated brine. The solution was dried with magnesium sulfate and then concentrated under reduced pressure. The concentrated residue was separated and purified by silica gel column chromatography (eluent:ethyl acetate/n-hexane=1/2), to obtain 1.6 g of amorphous solid substance (Compound No. 6 shown in Table 4). The yield was 50.2%.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
1.8 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
50.2%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7]([OH:9])=O.S(Cl)(Cl)=O.C(OCC)(=O)C.[NH2:20][C:21]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:22]=1[CH:23]([CH3:32])[CH2:24][C:25]2([CH3:31])[CH3:30]>C(N(CC)CC)C>[CH3:1][C:2]1[N:3]=[CH:4][S:5][C:6]=1[C:7]([NH:20][C:21]1[CH:29]=[CH:28][CH:27]=[C:26]2[C:22]=1[CH:23]([CH3:32])[CH2:24][C:25]2([CH3:31])[CH3:30])=[O:9]

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CC=1N=CSC1C(=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
1.8 g
Type
reactant
Smiles
NC1=C2C(CC(C2=CC=C1)(C)C)C
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)N(CC)CC
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
The reaction solution was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove excess thionyl chloride
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 10 ml of ethyl acetate
WASH
Type
WASH
Details
The solution was washed sequentially with water, aqueous sodium hydrogen carbonate solution, water, and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrated residue was separated
CUSTOM
Type
CUSTOM
Details
purified by silica gel column chromatography (eluent:ethyl acetate/n-hexane=1/2)

Outcomes

Product
Name
Type
product
Smiles
CC=1N=CSC1C(=O)NC1=C2C(CC(C2=CC=C1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 50.2%
YIELD: CALCULATEDPERCENTYIELD 51.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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